molecular formula C22H21N3O3 B11605466 5-(4-methoxyphenyl)-1,3-dimethyl-6-(2-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(4-methoxyphenyl)-1,3-dimethyl-6-(2-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11605466
M. Wt: 375.4 g/mol
InChI Key: OAGZATNYARXULQ-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-1,3-dimethyl-6-(2-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a complex organic compound belonging to the pyrrolo[3,4-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with methoxyphenyl and methylphenyl groups. It has garnered significant interest in the fields of medicinal and organic chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-1,3-dimethyl-6-(2-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves multicomponent reactions (MCRs). These reactions are favored for their simplicity and versatility, allowing the formation of complex molecules from three or more reactants in a single step. One common method involves the reaction of 1,3-diethyl barbituric acid, malononitrile, and aldehydes in the presence of a recyclable catalyst such as Cu/Co/Ni/MWCNTs . This method is environmentally friendly, yielding high product quantities under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. The catalysts used in these reactions are often recyclable, reducing waste and improving sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-1,3-dimethyl-6-(2-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

5-(4-methoxyphenyl)-1,3-dimethyl-6-(2-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-1,3-dimethyl-6-(2-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins . Additionally, its antitrypanosomal and antiplasmodial activities are attributed to its ability to interfere with the metabolic pathways of the parasites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of substituents, which confer distinct chemical and biological properties. Its methoxyphenyl and methylphenyl groups contribute to its specific interactions with molecular targets, enhancing its efficacy in various applications.

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-1,3-dimethyl-6-(2-methylphenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H21N3O3/c1-14-7-5-6-8-17(14)25-13-18-19(21(26)24(3)22(27)23(18)2)20(25)15-9-11-16(28-4)12-10-15/h5-13H,1-4H3

InChI Key

OAGZATNYARXULQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C=C3C(=C2C4=CC=C(C=C4)OC)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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